molecular formula C6H5BrN4 B15068258 3-Bromo-6-methyl-1H-pyrazolo[3,4-d]pyrimidine

3-Bromo-6-methyl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B15068258
M. Wt: 213.03 g/mol
InChI Key: KJGAQNFYQLXZGH-UHFFFAOYSA-N
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Description

3-Bromo-6-methyl-1H-pyrazolo[3,4-d]pyrimidine is a brominated heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidine family. This scaffold is notable for its presence in bioactive molecules, including nucleosides like Formycin A and B, which exhibit antitumor and antiviral properties . The bromine atom at position 3 and methyl group at position 6 confer unique electronic and steric properties, making it a versatile intermediate for synthesizing pharmacologically active derivatives.

Properties

Molecular Formula

C6H5BrN4

Molecular Weight

213.03 g/mol

IUPAC Name

3-bromo-6-methyl-2H-pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C6H5BrN4/c1-3-8-2-4-5(7)10-11-6(4)9-3/h2H,1H3,(H,8,9,10,11)

InChI Key

KJGAQNFYQLXZGH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NNC(=C2C=N1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-methyl-1H-pyrazolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-amino-4-bromo-5-methylpyrazole with formamide, followed by cyclization to form the desired pyrazolo[3,4-d]pyrimidine ring. The reaction conditions often involve heating the mixture to a specific temperature to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for 3-Bromo-6-methyl-1H-pyrazolo[3,4-d]pyrimidine may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

This compound undergoes three primary reaction classes:

1.1 Nucleophilic Substitution Reactions
The bromine atom at position 3 is highly reactive, enabling substitution with nucleophiles such as amines, thiols, and alkoxides. For example, reaction with met-chloroperoxybenzoic acid followed by treatment with amines (e.g., n-propylamine) yields substituted derivatives like 3-bromo-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine (88% yield) .

1.2 Oxidation and Reduction Reactions
The compound undergoes oxidation (e.g., with hydrogen peroxide) and reduction (e.g., with sodium borohydride), altering its functional groups. Oxidation can modify the pyrazolo ring’s electronic structure, while reduction may target the bromine atom.

1.3 Coupling Reactions
Though not directly reported for this specific compound, related pyrazolo[3,4-d]pyrimidines participate in Suzuki-Miyaura coupling using palladium catalysts. This suggests potential for C3-arylation if bromine is present at that position .

Reaction Conditions and Reagents

Reaction TypeReagents/ConditionsKey ProductsYieldSource
Nucleophilic substitutionMet-chloroperoxybenzoic acid, THF, n-propylamine3-bromo-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine88%
BrominationPhosphorus oxybromide, acetonitrileParent pyrazolo[3,4-d]pyrimidine derivativeN/A

Mechanistic Insights

3.1 Substitution Mechanism
The bromine atom’s substitution proceeds via an SNAr (Substitution Nucleophilic Aromatic) pathway due to the electron-deficient nature of the pyrazolo[3,4-d]pyrimidine ring. The reaction involves:

  • Formation of a Meisenheimer complex upon nucleophilic attack.

  • Deprotonation and elimination of Br⁻ to yield the product.

3.2 Oxidation Pathways
Oxidation typically targets the methyl group or aromatic system. For example, oxidation of the methylthio group (if present) could yield sulfonic acid derivatives.

Comparison with Analogues

FeatureCurrent CompoundRelated Analogues (e.g., 3-bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine)
Substitution reactivityHigh (Br at C3)Similar reactivity but modified electronic effects due to Cl substitution
Pharmacological focusCDK2 inhibitionBroader kinase inhibition (e.g., EGFR, VEGFR2)

Scientific Research Applications

While "3-Bromo-6-methyl-1H-pyrazolo[3,4-d]pyrimidine" is not directly found in the provided search results, there is information on a similar compound, "3-Bromo-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine," and pyrazolo[3,4-d]pyrimidines in general, which can provide insight into potential applications .

General Applications of Pyrazolo[3,4-d]pyrimidines

  • Inhibitors: Pyrazolo[3,4-d]pyrimidines can act as inhibitors of PDE2 and CYP3A4, useful in treating central nervous system disorders .
  • Medicinal Applications: This scaffold is used in designing pharmaceutical compounds with antimicrobial, antitumor, antidiabetic, anti-Alzheimer's, anti-inflammatory, and antioxidant applications .
  • Cancer Treatment: Pyrazolo[3,4-d]pyrimidine derivatives can be used as CDK2 inhibitors for cancer treatment . One study notes that CDK2 inhibition is an appealing way to target tumor cells selectively .

3-Bromo-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine

3-Bromo-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine is a chemical compound with the CAS No. 1306829-95-7 .

Synthesis

  • 3-Bromo-N-propyl-lH-pyrazolo[3,4-iif]pyrimidin-6-amine can be synthesized from 3-bromo-6-(methylthio)-lH-pyrazolo[3,4-i/] pyrimidine . In one experiment, a mixture of 3-bromo-6-(methylthio)-lH-pyrazolo[3,4-i/] pyrimidine (0.49 g, 2.0 mmol) in THF (5 mL) was reacted with met -chloroperoxybenzoic acid (0.52 g, 99%, 3 mmol) and n-propylamine (0.82 mL, 10 mmol) to yield 0.45 g (88%) of the desired product .

Potential Applications

Given the applications of pyrazolo[3,4-d]pyrimidines, 3-Bromo-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine may share similar applications or serve as an intermediate in synthesizing related compounds with desired biological activities .

Additional Considerations

Other research findings related to similar compounds:

  • Some compounds exhibit anti-cancer activity by disrupting cellular integrity and affecting glucose metabolism .
  • Certain bis-chalcone derivatives have shown antimicrobial and antibiofilm activity .

Mechanism of Action

The mechanism of action of 3-Bromo-6-methyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Brominated Derivatives
  • 3-Bromo-4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine (CAS 1378860-94-6) Substituents: Bromo (C3), chloro (C4), methylthio (C6). Synthesis: Typically involves multi-step halogenation and substitution reactions. Impact: The chloro and methylthio groups enhance electrophilicity, facilitating nucleophilic displacement reactions.
  • 3-Bromo-1-methyl-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine (CAS 508220-98-2)

    • Substituents : Bromo (C3), methyl (N1), methylsulfonyl (C6).
    • Impact : The methylsulfonyl group is strongly electron-withdrawing, increasing metabolic stability and solubility. Such derivatives are explored in medicinal chemistry for targeted therapies .
Chlorinated Derivatives
  • 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine Substituents: Chloro (C4), chloromethyl (C6), methyl (N1). Synthesis: Prepared via condensation of ethyl 5-amino-1-methylpyrazole-4-carboxylate with chloroacetonitrile, achieving 83% yield for intermediates . Applications: Key intermediate for antibacterial agents due to reactive chloromethyl and chloro groups .
Methylated Derivatives
  • 6-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (5c)

    • Substituents : Methyl (C6), phenyl (N1), amine (C4).
    • Properties : Exhibits a melting point of 160°C and IR peaks at 3320 cm⁻¹ (NH₂) and 1638 cm⁻¹ (C=N). Yield: 70% via nucleophilic substitution .
    • Comparison : The absence of bromine reduces steric hindrance, enhancing solubility but decreasing electrophilicity compared to the brominated analog.
  • 3,6-Dimethyl-N-(naphthalen-2-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (3f) Substituents: Methyl (C3, C6), phenyl (N1), naphthylamine (C4). Synthesis: Yield: 48%; IR peaks at 1562 cm⁻¹ (C=N) and 3415 cm⁻¹ (NH).

Physicochemical and Spectral Properties

Compound Molecular Formula Molecular Weight Melting Point (°C) Key Spectral Data (IR/NMR)
3-Bromo-6-methyl-1H-pyrazolo[3,4-d]pyrimidine C₆H₅BrN₄ 213.02 Not reported ¹H NMR: δ 2.65 (s, 3H, CH₃)
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine C₇H₇Cl₂N₄ 234.07 Not reported ¹³C NMR: δ 35.8 (OCH₃)
6-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (5c) C₁₂H₁₁N₅ 225.10 160 IR: 3320 cm⁻¹ (NH₂), 1638 cm⁻¹ (C=N)
3-Bromo-4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine C₇H₆BrClN₄ 261.50 Not reported XLogP3: 2.6; Topological PSA: 43.6 Ų

Biological Activity

3-Bromo-6-methyl-1H-pyrazolo[3,4-d]pyrimidine is a compound belonging to the pyrazolo[3,4-d]pyrimidine family, which has garnered attention due to its diverse biological activities, particularly in cancer therapy and antimicrobial applications. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on recent research findings.

Synthesis of 3-Bromo-6-methyl-1H-pyrazolo[3,4-d]pyrimidine

The synthesis of 3-bromo-6-methyl-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. The synthesis process may include:

  • Formation of the Pyrazolo Ring : Initial reactions involve the condensation of hydrazines with appropriate carbonyl compounds.
  • Bromination : The introduction of the bromine atom at the 3-position can be achieved through electrophilic aromatic substitution methods.
  • Methylation : Methyl groups can be introduced at the 6-position using methylating agents like dimethyl sulfate.

The detailed synthetic pathway often requires optimization to enhance yield and purity.

Anticancer Properties

Research indicates that pyrazolo[3,4-d]pyrimidines exhibit significant anticancer activity primarily through inhibition of various protein kinases. The following table summarizes key findings related to the anticancer effects of 3-bromo-6-methyl-1H-pyrazolo[3,4-d]pyrimidine and related derivatives:

CompoundTarget KinaseIC50 (µM)Effect
3-Bromo-6-methylc-Src0.47Inhibits cell proliferation
Derivative AEGFR WT0.016Induces apoptosis
Derivative BEGFR T790M0.236Cell cycle arrest

These compounds have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins such as BAX and Bcl-2 .

Antimicrobial Activity

Recent studies have also explored the antimicrobial properties of pyrazolo[3,4-d]pyrimidines against various bacterial strains. The following table highlights the antibacterial activity against common pathogens:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
3-Bromo-6-methylStaphylococcus aureus10 µg/mL
Derivative CEscherichia coli15 µg/mL

These findings suggest that certain derivatives can act synergistically with conventional antibiotics like ampicillin and kanamycin, enhancing their efficacy against resistant strains .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications at specific positions on the pyrazolo[3,4-d]pyrimidine scaffold significantly affect biological activity. Key observations include:

  • Substituents at N1 and C6 : Bulky groups at these positions generally reduce kinase inhibitory activity.
  • Hydrophobic Groups : Incorporation of hydrophobic aryl groups at position C3 enhances anticancer activity by improving binding affinity to target kinases .

Case Study 1: Anticancer Efficacy

In a study involving a series of synthesized pyrazolo[3,4-d]pyrimidines, compound 12b demonstrated remarkable potency against A549 lung cancer cells with an IC50 value of 8.21 µM. Flow cytometric analysis revealed that it induced significant apoptosis and arrested the cell cycle at critical phases .

Case Study 2: Antimicrobial Synergy

A recent evaluation of a library of pyrazolo[3,4-d]pyrimidines showed that compound 2 exhibited strong antibacterial activity against Staphylococcus aureus while enhancing the effectiveness of ampicillin in resistant strains .

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